Bempedoic acid impurity 1-d4 is a deuterated form of bempedoic acid, which is primarily used in the treatment of hypercholesterolemia. This compound is characterized by the incorporation of deuterium, a stable isotope of hydrogen, which enhances its utility in analytical chemistry, particularly in pharmacokinetic studies. The compound has the Chemical Abstracts Service number 2408132-01-2 and a molecular formula of C19H30D4O5, with a molecular weight of 346.5 g/mol .
Bempedoic acid impurity 1-d4 is classified as a pharmaceutical impurity and is often utilized as an internal standard in various analytical methods. It is derived from bempedoic acid, which has been approved for clinical use under various brand names, including Nexletol. The impurity is synthesized to ensure accurate quantification in drug formulations and stability studies .
The synthesis of bempedoic acid impurity 1-d4 typically involves the incorporation of deuterium into the bempedoic acid structure. Various methods can be employed to achieve this, including:
The synthesis must be carefully controlled to ensure the correct isotopic labeling and to minimize the formation of undesired by-products .
Bempedoic acid impurity 1-d4 features a complex molecular structure that includes multiple functional groups such as carboxylic acids and hydroxyl groups. The presence of deuterium alters some physical properties compared to its non-deuterated counterpart. The structural formula can be represented as follows:
This structure contributes to its unique chemical behavior and interactions in biological systems .
Bempedoic acid impurity 1-d4 can participate in various chemical reactions typical for carboxylic acids and related compounds. These include:
The presence of deuterium allows for tracking these reactions through mass spectrometry due to the distinct mass difference between hydrogen and deuterium, aiding in understanding reaction mechanisms .
Bempedoic acid itself functions as an ATP-citrate lyase inhibitor, which plays a role in cholesterol biosynthesis. While bempedoic acid impurity 1-d4 does not directly exhibit therapeutic effects, its incorporation into studies allows researchers to trace metabolic pathways and understand the pharmacokinetics of bempedoic acid more accurately.
The mechanism involves inhibiting the conversion of citrate into acetyl-CoA, thereby reducing cholesterol synthesis in the liver. This action leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream .
These properties are crucial for ensuring quality control during pharmaceutical manufacturing processes .
Bempedoic acid impurity 1-d4 serves several important functions in scientific research:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9